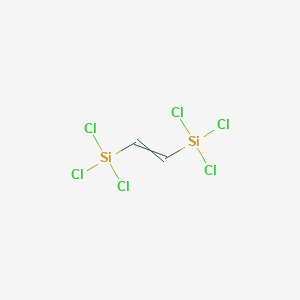
Silane, 1,2-ethenediylbis[trichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, 1,2-ethenediylbis[trichloro-]: is a chemical compound with the molecular formula C2H2Cl6Si2 and a molecular weight of 294.92628 g/mol . It is also known by other names such as 1,2-Bis(trichlorosilyl)ethane and ethylenebis(trichlorosilane) . This compound is characterized by the presence of two trichlorosilyl groups attached to an ethylene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, 1,2-ethenediylbis[trichloro-] typically involves the reaction of ethylene with trichlorosilane under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents .
Análisis De Reacciones Químicas
Types of Reactions: Silane, 1,2-ethenediylbis[trichloro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert the trichlorosilyl groups to silane groups.
Substitution: The trichlorosilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like alcohols or amines.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds depending on the substituent.
Aplicaciones Científicas De Investigación
Chemistry: Silane, 1,2-ethenediylbis[trichloro-] is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms .
Biology and Medicine: In biological research, this compound is used to modify surfaces for cell culture studies. It is also explored for its potential in drug delivery systems due to its ability to form stable silicon-based structures .
Industry: Industrially, Silane, 1,2-ethenediylbis[trichloro-] is used in the production of silicone polymers and resins. It is also utilized in the manufacturing of coatings and adhesives .
Mecanismo De Acción
The mechanism of action of Silane, 1,2-ethenediylbis[trichloro-] involves its ability to form strong silicon-oxygen bonds. This property is exploited in various applications, including surface modification and polymer synthesis. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of siloxane bonds .
Comparación Con Compuestos Similares
- 1,2-Bis(trichlorosilyl)ethane
- Ethylenebis(trichlorosilane)
- Silane, 1,2-ethanediylbis[trichloro-]
Uniqueness: Silane, 1,2-ethenediylbis[trichloro-] is unique due to its specific structure, which allows for versatile chemical modifications. Its ability to undergo various reactions and form stable silicon-based compounds makes it valuable in both research and industrial applications .
Propiedades
Número CAS |
692-52-4 |
|---|---|
Fórmula molecular |
C2H2Cl6Si2 |
Peso molecular |
294.9 g/mol |
Nombre IUPAC |
trichloro(2-trichlorosilylethenyl)silane |
InChI |
InChI=1S/C2H2Cl6Si2/c3-9(4,5)1-2-10(6,7)8/h1-2H |
Clave InChI |
QALPWPXFWUARDY-UHFFFAOYSA-N |
SMILES canónico |
C(=C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



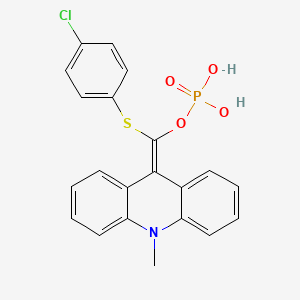
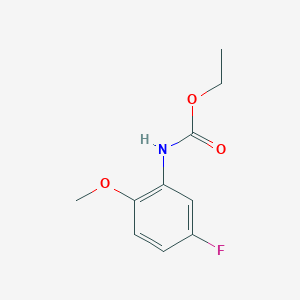
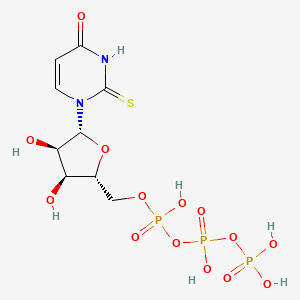
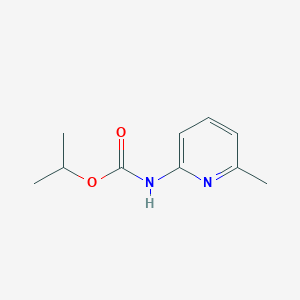
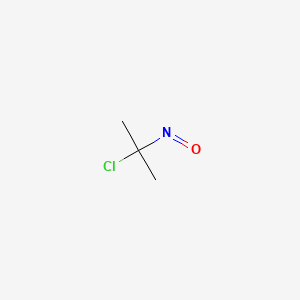
![9H-Phenanthro[2,3-d][1,3]dioxole](/img/structure/B14750627.png)
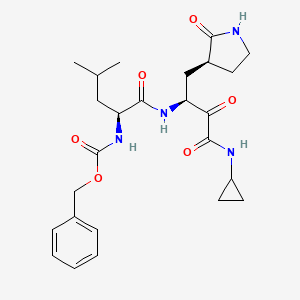
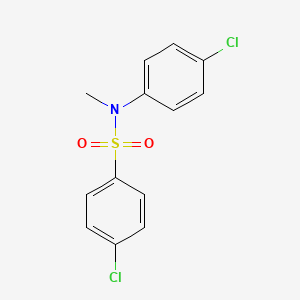


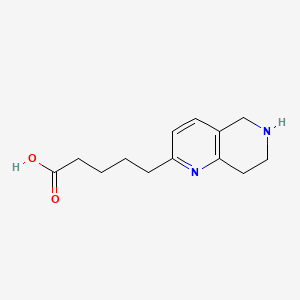
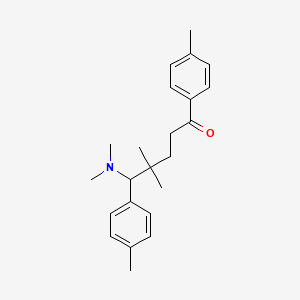
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
